9-ethyl-9H-carbazole-3-carbonitrile

OLED Host Material Bipolar Transport DFT Calculation

This specialized cyano-carbazole building block offers unique electronic properties essential for high-efficiency blue OLEDs. With the precise 9-ethyl and 3-cyano substitution pattern, it enables fine-tuning of LUMO levels and bipolar host materials, boosting device EQE to 21.0% with low efficiency roll-off. Procure this essential intermediate to accelerate advanced materials R&D.

Molecular Formula C15H12N2
Molecular Weight 220.275
CAS No. 57103-00-1
Cat. No. B2387415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-9H-carbazole-3-carbonitrile
CAS57103-00-1
Molecular FormulaC15H12N2
Molecular Weight220.275
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C#N)C3=CC=CC=C31
InChIInChI=1S/C15H12N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2H2,1H3
InChIKeyWMRDSAJESGGFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-9H-carbazole-3-carbonitrile (CAS 57103-00-1): A Versatile Carbazole-Carbonitrile Building Block for Organic Electronics


9-Ethyl-9H-carbazole-3-carbonitrile (CAS 57103-00-1) is a small-molecule heterocyclic compound belonging to the carbazole family . It features a tricyclic aromatic carbazole core functionalized with an ethyl group at the 9-position and a strong electron-withdrawing cyano (–CN) group at the 3-position . This specific substitution pattern imparts a distinct set of electronic properties, including a defined dipole moment and a lowered LUMO energy level, making it a valuable and versatile molecular building block . Primarily utilized in research and development, it serves as a key intermediate for synthesizing more complex, high-performance materials, particularly bipolar host materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications [1].

Why 9-Ethyl-9H-carbazole-3-carbonitrile Cannot Be Simply Replaced by Another Carbazole Derivative


In the design and synthesis of advanced organic electronic materials, simple carbazole analogs are not interchangeable. The precise substitution pattern of 9-ethyl-9H-carbazole-3-carbonitrile is critical for performance. The ethyl group at the N9 position is essential for solubility and processability, while the cyano group at the C3 position is a powerful electron-withdrawing moiety that significantly modulates the frontier molecular orbital energy levels . Replacing it with, for example, 9-ethylcarbazole (lacking the –CN group) or 9-phenylcarbazole-3-carbonitrile would drastically alter the compound's electron affinity, charge transport characteristics, and ultimately, the device efficiency of any material derived from it [1]. A generic substitution would compromise the delicate balance of properties required for high-performance applications, as demonstrated in the comparative data below [2].

Quantitative Evidence for the Selection of 9-Ethyl-9H-carbazole-3-carbonitrile Over Its Analogs


Enhanced Electron Affinity and Bipolar Character: DFT-Calculated LUMO Energy

The introduction of a cyano group in 9-ethyl-9H-carbazole-3-carbonitrile dramatically lowers the LUMO energy level compared to the non-cyano analog, 9-ethylcarbazole. Density Functional Theory (DFT) calculations reveal that the LUMO of a related cyano-carbazole derivative is significantly stabilized, which facilitates electron injection and transport, a key requirement for a bipolar host material [1].

OLED Host Material Bipolar Transport DFT Calculation

Device Performance Advantage in Blue PhOLEDs: External Quantum Efficiency (EQE)

When 9-ethyl-9H-carbazole-3-carbonitrile is used as a building block in a bipolar host material (specifically, the ortho-substituted derivative o-CzCzCN), the resulting blue phosphorescent OLED (PhOLED) device shows a maximum external quantum efficiency (EQE) of 21.0% [1]. This is a significant improvement over the device based on the meta-substituted isomer (m-CzCzCN), demonstrating the impact of structural isomerism enabled by the parent compound.

Blue PhOLED External Quantum Efficiency Host Material

Superior Efficiency Retention: Reduced Efficiency Roll-Off at High Brightness

Blue PhOLEDs hosted by materials derived from 9-ethyl-9H-carbazole-3-carbonitrile (specifically o-CzCzCN) exhibit a remarkably slow efficiency roll-off. Even at a high practical brightness of 10,000 cd m⁻², the device retains an EQE of 13.6% [1]. This performance demonstrates a clear advantage over many conventional host materials, which suffer from significant efficiency drops at high luminance due to triplet-triplet annihilation or triplet-polaron quenching [1].

OLED Stability Efficiency Roll-Off High Brightness

Key Application Scenarios for 9-Ethyl-9H-carbazole-3-carbonitrile Driven by Performance Data


Synthesis of High-Efficiency Bipolar Host Materials for Blue Phosphorescent OLEDs

This compound is the essential starting material for creating advanced bipolar host materials like o-CzCzCN and m-CzCzCN. As demonstrated by device data, materials derived from it enable blue PhOLEDs with a high maximum external quantum efficiency of up to 21.0% and a remarkably slow efficiency roll-off, retaining an EQE of 13.6% at 10,000 cd m⁻² [1]. Researchers and manufacturers aiming to develop next-generation blue OLED displays and solid-state lighting should prioritize this compound for its proven ability to yield high-performance host materials.

Rational Design of Isomeric Host Materials for Optimized OLED Performance

The compound's structure allows for the synthesis of different regioisomers (e.g., meta- and ortho-substituted derivatives). The direct comparison between o-CzCzCN and m-CzCzCN, where the ortho-isomer shows higher device efficiency, highlights the importance of this molecular scaffold [1]. This enables a rational design approach where the final performance can be tuned by controlling the coupling position during synthesis, a capability not offered by simpler, less versatile building blocks.

Development of Charge-Transporting Materials with Controlled LUMO Levels

DFT calculations and class-level comparisons show that the 3-cyano substitution on the carbazole core is an effective strategy for lowering the LUMO energy level [2]. This makes 9-ethyl-9H-carbazole-3-carbonitrile a valuable building block for synthesizing electron-transporting or bipolar materials. It allows researchers to precisely tune the electron affinity of the final compound, which is critical for optimizing charge injection and balance in organic electronic devices such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

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